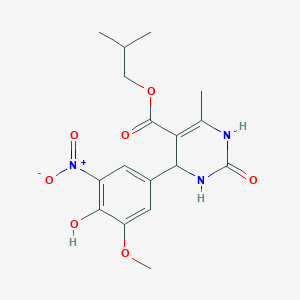![molecular formula C29H20ClNO7 B11622413 Ethyl 4-[5-(3-chlorophenyl)-1',3',4,6-tetraoxo-1',3,3',3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-3-yl]benzoate](/img/structure/B11622413.png)
Ethyl 4-[5-(3-chlorophenyl)-1',3',4,6-tetraoxo-1',3,3',3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-3-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate is a complex organic compound with a unique structure It features a spiro-fused system, which is a rare and interesting structural motif in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized using standard organic chemistry techniques. The key steps in the synthesis include the formation of the spiro-fused system and the introduction of the ethyl ester and chlorophenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the chlorophenyl group.
Aplicaciones Científicas De Investigación
Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are investigating its potential as a bioactive molecule. It may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In materials science, the compound’s unique structure could be exploited for the development of new materials with specific properties, such as improved mechanical strength or thermal stability.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate can be compared with other spiro-fused compounds and chlorophenyl derivatives. Similar compounds include:
Spiro[cyclohexane-1,2’-indene]: Another spiro-fused system with different substituents.
3-Chlorophenyl derivatives: Compounds with the 3-chlorophenyl group but different core structures.
Ethyl benzoates: Compounds with the ethyl benzoate moiety but different additional substituents.
The uniqueness of Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate lies in its specific combination of functional groups and the spiro-fused system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C29H20ClNO7 |
|---|---|
Peso molecular |
529.9 g/mol |
Nombre IUPAC |
ethyl 4-[5-(3-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1-yl]benzoate |
InChI |
InChI=1S/C29H20ClNO7/c1-2-37-28(36)16-12-10-15(11-13-16)23-21-22(27(35)31(26(21)34)18-7-5-6-17(30)14-18)29(38-23)24(32)19-8-3-4-9-20(19)25(29)33/h3-14,21-23H,2H2,1H3 |
Clave InChI |
RFWAFXINYQOYHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622344.png)


![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622360.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622370.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622372.png)
![3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622378.png)
![4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11622405.png)
![N-{(Z)-({4-[(4-chlorobenzyl)oxy]phenyl}amino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11622408.png)
![4,4'-({3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622419.png)
![N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium](/img/structure/B11622423.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622426.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622434.png)
